2-(4-Methylphenoxy)-N-[2-(1-methyl-4-piperidinyl)ethyl]acetamide, also known as CP-118,954, is a synthetic organic compound belonging to the class of N-benzylpiperidines []. It functions as a potent and centrally selective inhibitor of acetylcholinesterase (AChE) []. AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a crucial role in regulating cholinergic neurotransmission in the central nervous system []. CP-118,954 has been explored in scientific research as a potential therapeutic agent for cognitive disorders due to its ability to enhance cholinergic signaling [].
The synthesis of 2-(4-methylphenoxy)-N-[2-(1-methyl-4-piperidinyl)ethyl]acetamide involves a multistep process starting with a series of N-benzylpiperidines coupled with novel isoxazole-containing tricycles []. While the specific details of the synthesis for this specific compound are not elaborated on in the provided literature, a closely related compound, the 11C-labelled version for PET imaging, utilizes a reductive alkylation strategy []. This involves reacting a piperidine precursor with 4-[18F]-fluorobenzaldehyde followed by HPLC purification []. This suggests a similar strategy may be employed for the synthesis of CP-118,954, albeit without the radioactive labeling step.
2-(4-Methylphenoxy)-N-[2-(1-methyl-4-piperidinyl)ethyl]acetamide exerts its effects by inhibiting the activity of the enzyme acetylcholinesterase (AChE) []. AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, CP-118,954 prevents the breakdown of acetylcholine, leading to an increase in its concentration and duration of action within the synapse []. This enhanced cholinergic signaling contributes to its potential therapeutic benefits in cognitive disorders characterized by cholinergic deficits [].
CP-118,954 has been primarily investigated for its potential in treating cognitive disorders. Preclinical studies utilizing microdialysis techniques in freely moving rats demonstrated that CP-118,954 significantly increased extracellular acetylcholine levels in the brain []. This finding, coupled with its favorable safety profile in preclinical models, highlighted its potential as a therapeutic agent for cognitive enhancement in conditions like Alzheimer's disease [].
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: